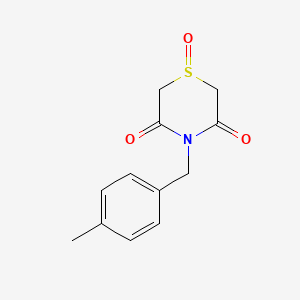

4-(4-Methylbenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methylbenzyl compounds are a class of organic compounds that contain a benzyl group with a methyl substituent . They are used in laboratory chemicals and are not recommended for food, drug, pesticide or biocidal product use .

Synthesis Analysis

The synthesis of 4-Methylbenzyl compounds often involves the use of benzaldehyde, 4-methyl- as a starting material . FTIR, NMR and HRMS analytical techniques are used for the identification of functional groups and confirmation of structure .Molecular Structure Analysis

The molecular structure of 4-Methylbenzyl compounds can be analyzed using various techniques such as Infrared Spectrum, Mass spectrum (electron ionization), UV/Visible spectrum, and Gas Chromatography .Chemical Reactions Analysis

4-Methylbenzyl compounds can undergo various chemical reactions. For example, alkyl side chains are activated towards oxidation at the benzylic position, because free radicals are stabilized at that position through resonance .Physical and Chemical Properties Analysis

4-Methylbenzyl compounds have a clear colorless to light yellow appearance with a refractive index of 1.5170 to 1.5195 (20°C, 589 nm) . The density of these compounds is 0.952 g/mL at 25 °C (lit.) .Scientific Research Applications

Conformational Studies and Reactions

A study conducted by Cadenas-Pliego et al. (1994) focused on the synthesis of new chiral heterocycles, including 5-[(R)-(+)-1′-methylbenzyl]-1,3,5-dithiazine. This research highlighted the conformational equilibrium of these compounds and their reactions with borane, offering insights into their potential applications in stereoselective synthesis and chemical reactivity (Cadenas-Pliego et al., 1994).

Antiviral Activity

Research by Golankiewicz et al. (1995) synthesized benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives to evaluate their antiviral activity. The study emphasized the significance of benzyl and thio structural units in selective biological activity, suggesting potential applications in antiviral drug development (Golankiewicz et al., 1995).

HCV NS5B Polymerase Inhibitors

Ellis et al. (2008) discovered 4-(1,1-Dioxo-1,4-dihydro-1lambda(6)-benzo[1,4]thiazin-3-yl)-5-hydroxy-2H-pyridazin-3-one analogs as potent inhibitors of HCV NS5B polymerase. This research contributes to the development of new therapeutic agents for treating hepatitis C virus (HCV) infections (Ellis et al., 2008).

Development of Novel Tricycles

Li et al. (2007) reported the development of novel tricycles based on 4H-benzo[1,4]thiazin-3-one. These tricycles integrate privileged structures into one skeleton, which could be of interest in the field of medicinal chemistry and drug design (Li et al., 2007).

Crystal Structure Analysis

Wouters et al. (2002) conducted a study on the crystal structures of 4-methyl-2-[N-(3,4-methylenedioxybenzylidene)hydrazino]thiazole and its reduction product. This research provides valuable information for understanding the structural properties of these compounds, which can be crucial in the development of new materials or pharmaceuticals (Wouters et al., 2002).

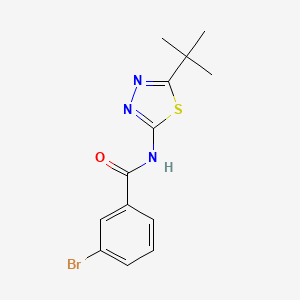

Synthesis of 1,3,4-Thiadiazole Derivatives

Gür et al. (2020) synthesized a series of Schiff bases derived from 1,3,4-thiadiazole-2-amine, demonstrating their DNA protective ability and antimicrobial activity. This highlights the potential of these compounds in pharmaceutical applications, particularly in anti-cancer and anti-bacterial therapies (Gür et al., 2020).

Inhibitors of Cholesterol Esterase and Acetylcholinesterase

Pietsch and Gütschow (2005) investigated thieno[1,3]oxazin-4-ones and thieno[1,3]thiazin-4-ones as inhibitors of cholesterol esterase and acetylcholinesterase. This study contributes to the understanding of these compounds' roles in potentially treating diseases related to enzyme dysfunction (Pietsch & Gütschow, 2005).

Safety and Hazards

Future Directions

The future directions of 4-Methylbenzyl compounds could involve further exploration of their synthesis, structural, spectral, and third-order nonlinear optical properties . They could also be used as ligand precursors for the formation of bidentate Schiff base ligands applied in metal coordination .

Properties

IUPAC Name |

4-[(4-methylphenyl)methyl]-1-oxo-1,4-thiazinane-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-9-2-4-10(5-3-9)6-13-11(14)7-17(16)8-12(13)15/h2-5H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMPUCZEPZEPST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)CS(=O)CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2599701.png)

![6-(4-Chlorophenyl)-2-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2599710.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2599717.png)